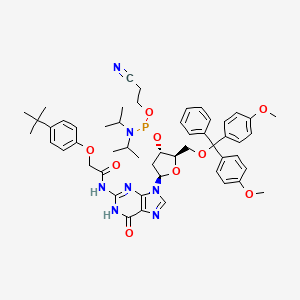

DMT-dG(tac) Phosphoramidite

Description

Foundational Principles of Phosphoramidite-Based Oligonucleotide Synthesis

The most widely used method for chemical DNA synthesis is the phosphoramidite (B1245037) method, which takes place on a solid support, typically controlled-pore glass (CPG). wikipedia.orgnih.govqualitysystems.com.tw The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction. wikipedia.orgdanaher.com A single synthesis cycle consists of four key chemical steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. measurebiology.orgatdbio.com This is typically achieved using a mild acid like trichloroacetic acid (TCA), which exposes a free 5'-hydroxyl group for the next reaction. measurebiology.orgbiosearchtech.com

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid, such as tetrazole or a derivative. measurebiology.orgatdbio.comwikipedia.org This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. atdbio.comtwistbioscience.com This reaction is highly efficient, with coupling efficiencies typically exceeding 99%. twistbioscience.com

Capping: To prevent unreacted chains from participating in subsequent cycles and creating deletion mutations, a "capping" step is performed. danaher.comtwistbioscience.com This involves acetylating any unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions. twistbioscience.com

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester, which is analogous to the natural phosphate (B84403) backbone of DNA. atdbio.comtwistbioscience.com This is typically done using an iodine solution in the presence of water and a weak base. atdbio.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed in a final deprotection step, typically using a basic solution like concentrated ammonium (B1175870) hydroxide (B78521). measurebiology.orgatdbio.com

Structural and Functional Imperatives of Nucleoside Phosphoramidites as Oligonucleotide Building Blocks

Nucleoside phosphoramidites are the specialized monomer units essential for the phosphoramidite synthesis method. wikipedia.orgtwistbioscience.com They are chemically modified nucleosides designed for optimal reactivity and stability during the synthesis cycle. wikipedia.orgtwistbioscience.com A typical nucleoside phosphoramidite has several key structural features:

A 5'-hydroxyl protecting group: This is almost universally the dimethoxytrityl (DMT) group. wikipedia.orgbiosearchtech.com The DMT group is stable to the basic and neutral conditions of the synthesis cycle but is readily cleaved by mild acid, allowing for controlled deprotection at the beginning of each coupling step. trilinkbiotech.com

A 3'-phosphoramidite group: This is the reactive moiety that forms the internucleotide linkage. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a protecting group, typically a β-cyanoethyl group. twistbioscience.comtrilinkbiotech.com The diisopropylamino group is an excellent leaving group upon protonation by the activator, facilitating rapid coupling. wikipedia.orgtwistbioscience.com The β-cyanoethyl group protects the phosphate and is easily removed during the final deprotection step. atdbio.comtrilinkbiotech.com

Exocyclic amine protecting groups: The exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine are nucleophilic and must be protected to prevent side reactions during synthesis. wikipedia.orgmeasurebiology.org These protecting groups must be stable throughout the synthesis but removable at the end. measurebiology.org

The structure of these phosphoramidite building blocks is critical to the success of oligonucleotide synthesis, ensuring high coupling efficiencies and minimizing side reactions, which is essential for the synthesis of long, high-quality oligonucleotides. twistbioscience.com

Strategic Importance of Guanine Derivatives in Modulating Oligonucleotide Synthesis and Properties

Among the four standard DNA bases, guanine presents unique challenges in oligonucleotide synthesis. The guanine base is susceptible to modification during synthesis, and the protecting groups on guanine are often the most difficult to remove during final deprotection. atdbio.comoup.comnih.gov For instance, the O6 position of guanine can be inadvertently phosphitylated, which can lead to chain cleavage if not addressed. oup.com

Furthermore, the stability of guanine-rich sequences can be problematic, as they have a tendency to form G-quadruplex structures, which can interfere with hybridization and other applications. csic.es Therefore, the choice of protecting group for the exocyclic amine of guanine is of strategic importance. It must not only prevent side reactions but also ensure efficient and clean deprotection without damaging the final oligonucleotide. atdbio.com The development of guanine phosphoramidites with improved protecting groups has been a key area of research in nucleic acid chemistry. researchgate.netresearchgate.net

Evolution and Rationale of Protecting Group Chemistries in Phosphoramidite Synthesis

The evolution of protecting group chemistry has been driven by the need for faster, more efficient, and milder deprotection conditions, particularly for the synthesis of modified oligonucleotides containing sensitive functional groups. jst.go.jpqualitysystems.com.twdiva-portal.org Early protecting groups, such as the isobutyryl (iBu) group for guanine and the benzoyl (Bz) group for adenine and cytosine, require prolonged heating in concentrated ammonia (B1221849) for removal. qualitysystems.com.twatdbio.com These harsh conditions can damage sensitive modifications and the oligonucleotide itself. atdbio.com

This led to the development of "fast-deprotecting" groups, which can be removed under much milder conditions. qualitysystems.com.twdiva-portal.org One such group is the dimethylformamidine (dmf) group, which allows for faster deprotection of guanine. qualitysystems.com.twcsic.es Another significant advancement was the introduction of phenoxyacetyl (Pac) and its derivatives, such as the tert-butyl phenoxyacetyl (tac) group. researchgate.netresearchgate.netdiva-portal.org

The "tac" group, in particular, offers several advantages. qualitysystems.com.twsigmaaldrich.com It is highly labile and can be removed very rapidly, often in minutes at room temperature or slightly elevated temperatures, with reagents like concentrated ammonia or a mixture of ammonia and methylamine (B109427) (AMA). qualitysystems.com.twsigmaaldrich.comsigmaaldrich.com This is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications. qualitysystems.com.twsigmaaldrich.com Furthermore, phosphoramidites with tac protecting groups are often more soluble in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis, which can improve synthesis efficiency. qualitysystems.com.twsigmaaldrich.com The use of tac-protected phosphoramidites, such as DMT-dG(tac) Phosphoramidite, represents a significant refinement in the tools available for modern oligonucleotide synthesis. qualitysystems.com.twsigmaaldrich.com When using tac-protected phosphoramidites, it is also necessary to use a corresponding tac-based capping reagent to prevent exchange of the protecting group on the guanine base. sigmaaldrich.com

This compound: A Closer Look

This compound is a specialized building block for incorporating deoxyguanosine into synthetic oligonucleotides. Its key feature is the use of the tert-butyl phenoxyacetyl (tac) group to protect the exocyclic amine of the guanine base. researchgate.netsigmaaldrich.com

| Property | Value |

| Chemical Formula | C₅₂H₆₂N₇O₉P |

| Molecular Weight | 960.06 g/mol |

| CAS Number | 149989-60-6 |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Storage | -20°C |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.comthelabchemical.com

The tac protecting group offers significant advantages, most notably its rapid removal under mild conditions. qualitysystems.com.twsigmaaldrich.com Complete deprotection can be achieved in as little as 15 minutes at 55°C or two hours at room temperature using concentrated ammonia. sigmaaldrich.comsigmaaldrich.com It is also compatible with the AMA (ammonia/methylamine) reagent, which allows for even faster deprotection, typically 10 minutes at 65°C. qualitysystems.com.twsigmaaldrich.comsigmaaldrich.com This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications that would be degraded by the harsher conditions required for traditional protecting groups. qualitysystems.com.twsigmaaldrich.com

Furthermore, this compound exhibits high solubility in acetonitrile, the solvent used in automated DNA synthesizers. qualitysystems.com.twsigmaaldrich.com This can lead to more reliable and efficient synthesis, especially in high-throughput applications. The use of tac chemistry generally does not require significant changes to standard synthesis protocols, with the exception of using a specific "Fast Deprotection Cap A" solution during the capping step to prevent unwanted side reactions. qualitysystems.com.twsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Properties

Molecular Formula |

C52H62N7O9P |

|---|---|

Molecular Weight |

960.1 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |

InChI |

InChI=1S/C52H62N7O9P/c1-34(2)59(35(3)4)69(66-29-13-28-53)68-43-30-46(58-33-54-47-48(58)56-50(57-49(47)61)55-45(60)32-64-42-26-16-36(17-27-42)51(5,6)7)67-44(43)31-65-52(37-14-11-10-12-15-37,38-18-22-40(62-8)23-19-38)39-20-24-41(63-9)25-21-39/h10-12,14-27,33-35,43-44,46H,13,29-32H2,1-9H3,(H2,55,56,57,60,61)/t43-,44+,46+,69?/m0/s1 |

InChI Key |

MCBSUBQIVLOCIW-YEZUPXOUSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Dmt Dg Tac Phosphoramidite

De Novo Synthesis Routes for 2'-Deoxyguanosine (B1662781) Phosphoramidites

The synthesis of 2'-deoxyguanosine phosphoramidites is a multi-step process that requires precise control over protecting groups and reaction conditions to ensure high yield and purity of the final product. Key stages include the protection of the nucleoside, regioselective glycosylation, and phosphitylation.

Phosphitylation Approaches for 5'-O-Dimethoxytrityl (DMT) Protected Deoxyguanosine Nucleosides

The final step in creating the phosphoramidite (B1245037) monomer is the phosphitylation of the 3'-hydroxyl group of a 5'-O- and N-protected nucleoside. The 5'-hydroxyl group is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group, which is crucial for both purification and the stepwise, automated synthesis of oligonucleotides. lcms.cz

The phosphitylation reaction introduces the phosphorus(III) moiety. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid activator like tetrazole or a substituted derivative. google.comgoogle.comnih.gov The diisopropylamino group serves as a leaving group during the coupling step on the DNA synthesizer, while the 2-cyanoethyl group protects the phosphorus and is removed at the end of the oligonucleotide synthesis. magritek.com The reaction is performed under anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the resulting phosphoramidite product. researchgate.net

Orthogonal Protection Strategy: Incorporation of the N2-(tert.-butylphenoxyacetyl) (tac) Protecting Group

Protecting the exocyclic amino group (N2) of guanine (B1146940) is essential to prevent side reactions during oligonucleotide synthesis. The choice of protecting group is critical as it must be stable throughout the synthesis cycles but readily removable at the end without damaging the newly synthesized DNA strand.

The N2-(tert-butylphenoxyacetyl) (tac) group is a labile protecting group employed for this purpose. sigmaaldrich.comresearchgate.net Its key advantage lies in the speed of its removal. qualitysystems.com.tw Compared to standard protecting groups like isobutyryl (ib), the tac group allows for significantly faster and milder deprotection conditions. researchgate.netqualitysystems.com.tw This is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications or dyes. sigmaaldrich.comqualitysystems.com.tw The use of the tac group is compatible with fast deprotection reagents like the AMA mixture (aqueous ammonia (B1221849)/aqueous methylamine), enabling complete deprotection in minutes at elevated temperatures or within a couple of hours at room temperature. sigmaaldrich.comqualitysystems.com.tw Furthermore, phosphoramidites protected with the tac group exhibit high solubility in acetonitrile (B52724), the standard solvent used in DNA synthesis, often eliminating the need for co-solvents. qualitysystems.com.twsigmaaldrich.com

| Protecting Group | Reagent | Temperature | Deprotection Time |

| tac | Conc. Ammonia | 55 °C | 15 minutes |

| tac | Conc. Ammonia | Room Temp. | 2 hours |

| tac | AMA Reagent | 65 °C | 10 minutes |

| isobutyryl (ib) | Conc. Ammonia | 55 °C | 8 hours |

This table provides a comparison of typical deprotection conditions for the tac group versus the standard isobutyryl (ib) group. sigmaaldrich.comqualitysystems.com.twqualitysystems.com.tw

Regioselective Synthesis of Guanine Nucleosides for Phosphoramidite Precursors

A significant challenge in the de novo synthesis of guanosine (B1672433) nucleosides is controlling the regioselectivity of the glycosylation reaction—the formation of the bond between the deoxyribose sugar and the guanine base. The reaction can occur at either the N9 or N7 position of the purine (B94841) ring. tandfonline.comresearchgate.netnih.gov The naturally occurring and functionally correct isomer is the N9-substituted product, while the N7-isomer is an undesirable byproduct that is difficult to separate. researchgate.netnih.govnih.gov

To preferentially obtain the desired N9 isomer, synthetic strategies often involve modifying the guanine base prior to glycosylation. researchgate.net During the chemical synthesis of purine nucleosides, the N7-regioisomer is often the kinetically favored product, whereas the N9-regioisomer is the thermodynamically more stable product. nih.govnih.govresearchgate.net One common approach is to introduce a bulky protecting group at the O6 position of guanine. tandfonline.comnih.govfigshare.com This group sterically hinders the nearby N7 position, thus directing the incoming sugar to the N9 position. researchgate.net However, the installation of these groups can be challenging due to the low solubility of the protected guanine precursors. tandfonline.comnih.govfigshare.com

An alternative and more efficient strategy to ensure N9 regioselectivity involves starting with a modified purine base, 2-amino-6-chloropurine, which is commercially available. tandfonline.comresearchgate.nettandfonline.com This precursor is highly compatible with standard Vorbrüggen glycosylation conditions, where a silylated nucleobase reacts with a protected sugar derivative in the presence of a Lewis acid catalyst. tandfonline.comtandfonline.com This reaction consistently and almost exclusively yields the N9 regioisomer, bypassing the problems associated with protecting guanine at the O6 position. tandfonline.comtandfonline.com

Following the successful and regioselective glycosylation, the 6-chloro group of the nucleoside intermediate is then converted into the 6-oxo (carbonyl) group characteristic of guanosine. This transformation completes the synthesis of the core guanosine nucleoside, which can then be carried forward for protection and phosphitylation. tandfonline.comtandfonline.com This method is also utilized in the synthesis of nucleosides for other nucleic acid analogues, such as threose nucleic acid (TNA). figshare.com

Analytical Elucidation of DMT-dG(tac) Phosphoramidite Structure and Purity

Confirming the identity and purity of the synthesized this compound is critical before its use in oligonucleotide synthesis. A combination of analytical techniques is employed for this purpose. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. magritek.com

³¹P NMR is particularly diagnostic for phosphoramidites. The phosphorus(III) center is chiral, meaning the compound exists as a mixture of two diastereomers, which typically appear as two distinct singlets in a proton-decoupled ³¹P NMR spectrum in the range of 140-155 ppm. magritek.com The chemical shifts are unique to the specific phosphoramidite, and the absence of signals corresponding to oxidized phosphate (B84403) impurities (around 0 ppm) is a key indicator of purity. magritek.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) provide the mass-to-charge ratio (m/z) of the molecular ion, which must match the calculated value for the empirical formula. nih.govnih.gov

Chromatography , such as High-Performance Liquid Chromatography (HPLC), is used to assess the purity of the phosphoramidite, separating the main product from any unreacted starting materials or side products. lcms.cznih.gov

| Property | Data |

| Chemical Formula | C₅₂H₆₂N₇O₉P |

| Molecular Weight | 960.06 g/mol |

| CAS Number | 149989-60-6 |

| Appearance | White to off-white powder |

| ³¹P NMR (CD₃CN) | δ ≈ 148 ppm (diastereomers) |

| Solubility | Highly soluble in acetonitrile |

This table summarizes key properties and typical analytical data for this compound. sigmaaldrich.comnih.gov

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic analysis provides fundamental information about the molecular structure and composition of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed for this purpose.

Mass Spectrometry (MS) is used to verify the molecular weight of the compound. The empirical formula for this compound is C₅₂H₆₂N₇O₉P, corresponding to a molecular weight of 960.06 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used to confirm that the mass of the synthesized compound matches this theoretical value. sydlabs.comgoogle.com

| Parameter | Technique | Expected Result/Value | Reference |

|---|---|---|---|

| Purity | ³¹P NMR | ≥98% | sigmaaldrich.comsigmaaldrich.com |

| Identity Confirmation | ¹H NMR | Conforms to structure | sydlabs.com |

| Empirical Formula | - | C₅₂H₆₂N₇O₉P | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | Mass Spectrometry | 960.06 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of phosphoramidite reagents. It is highly sensitive for detecting impurities that may arise during synthesis or from degradation during storage. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic technique used for this compound. The analysis typically employs a C18 stationary phase and a gradient elution system. ymc.eu The purity standard for this compound as measured by RP-HPLC is generally ≥98.0%. sigmaaldrich.comsigmaaldrich.com A characteristic feature of the HPLC chromatogram for phosphoramidites is the presence of a double peak, which corresponds to the two diastereomers at the chiral phosphorus center. ymc.eu The resolution of these two peaks provides an indication of the efficiency of the chromatographic system.

Normal-Phase HPLC (NP-HPLC) can also be utilized as an orthogonal method for purity assessment, offering a different selectivity based on polar interactions with a silica-based stationary phase. ymc.eunih.gov This complementary technique can help to resolve and quantify impurities that may co-elute with the main peaks in RP-HPLC. The stability of dG phosphoramidites is known to be lower than that of other nucleoside phosphoramidites, making rigorous HPLC analysis critical to ensure reagent quality. researchgate.net

| Technique | Typical Purity Specification | Key Observation | Reference |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | ≥98.0% | Presence of two diastereomeric peaks | sigmaaldrich.comsigmaaldrich.comymc.eu |

| Normal-Phase HPLC (NP-HPLC) | Orthogonal method for purity confirmation | Separation based on polar interactions | ymc.eunih.gov |

Mechanism and Performance of Dmt Dg Tac Phosphoramidite in Oligonucleotide Assembly

Mechanistic Insights into Solid-Phase Phosphoramidite (B1245037) Coupling Cycles

The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.combiotage.com The synthesis proceeds in the 3' to 5' direction, starting with a nucleoside anchored to a solid support, typically controlled pore glass (CPG). atdbio.comresearchgate.net

The cycle begins with detritylation , the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. sigmaaldrich.comatdbio.com This is typically achieved using a solution of trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane, which exposes a free 5'-hydroxyl group for the subsequent reaction. sigmaaldrich.comatdbio.com The cleaved DMT cation produces a characteristic orange color, which can be measured spectrophotometrically at 495 nm to monitor the efficiency of each coupling cycle. sigmaaldrich.comatdbio.com

Next is the coupling step, where the activated phosphoramidite monomer, such as DMT-dG(tac) phosphoramidite, is added in excess along with an activator. biotage.comatdbio.com The activator, a weak acid, protonates the diisopropylamino group of the phosphoramidite, converting it into a highly reactive intermediate with a good leaving group. biotage.comatdbio.com The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom of the activated phosphoramidite, forming a new phosphite (B83602) triester linkage. sigmaaldrich.combiotage.com

Following coupling, any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is crucial to prevent the formation of deletion mutations in the final oligonucleotide sequence. biotage.comatdbio.com A common capping solution consists of acetic anhydride (B1165640) and N-methylimidazole. atdbio.com

The final step of the cycle is oxidation . The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step and must be converted to a more stable pentavalent phosphate (B84403) triester. biotage.com This is typically achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. biotage.com The 2-cyanoethyl group protecting the phosphorus is retained during this step and is removed during the final deprotection of the oligonucleotide. biotage.com After oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleoside, until the desired oligonucleotide sequence is assembled.

A potential side reaction during the coupling step is the formation of GG dimers. This occurs when the acidic activator prematurely removes the 5'-DMT group from a dG phosphoramidite in solution. This detritylated monomer can then react with another activated dG phosphoramidite, leading to the incorporation of a dimer and resulting in an n+1 impurity that is difficult to separate from the desired full-length product. glenresearch.com Guanosine (B1672433) is more susceptible to this side reaction because it detritylates faster than other bases. glenresearch.com

Performance Metrics of this compound in Oligonucleotide Synthesis

The performance of this compound in oligonucleotide synthesis is evaluated based on its coupling efficiency, the resulting yield of the full-length product, and its compatibility with various activators and deprotection conditions.

The stability of phosphoramidite solutions is also a critical factor. Guanosine phosphoramidites are generally more prone to degradation than other nucleoside phosphoramidites. researchgate.netresearchgate.net However, studies have shown that while dG phosphoramidites can degrade over time in solution, they remain stable when stored at low temperatures (-25 °C). researchgate.net The use of the tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of guanine (B1146940) was introduced to facilitate rapid deprotection under mild conditions. researchgate.net

Table 1: Representative Coupling Efficiencies

| Compound | Activator | Coupling Time | Coupling Efficiency (%) | Reference |

|---|---|---|---|---|

| DMT-dG(ib)-amidite | 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | Standard | >99.0 | google.comgoogle.com |

| DMT-rC(tac)si-amidite | Not Specified | Not Specified | Not Specified | google.com |

Activators are essential catalysts in the phosphoramidite coupling reaction. They function as weak acids that protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. biotage.comatdbio.com The choice of activator can significantly impact coupling efficiency and the occurrence of side reactions.

Commonly used activators include 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), 5-(benzylthio)-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI). glenresearch.com More acidic activators like ETT and BTT can lead to faster coupling rates but also increase the risk of premature detritylation of the phosphoramidite in solution, leading to dimer formation, especially with dG phosphoramidites. glenresearch.comglenresearch.com DCI, while being a strong activator, is less acidic than tetrazole derivatives and is also a better nucleophile, which helps to minimize the dimer formation side reaction. glenresearch.comnih.gov The solubility of the activator in acetonitrile (B52724) is also a crucial factor for its effective use in automated synthesizers. google.com

Table 2: Common Activators and Their Properties

| Activator | pKa | Key Characteristics | Reference |

|---|---|---|---|

| 1H-Tetrazole | ~4.9 | Classic activator, performs well for DNA synthesis. | glenresearch.com |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.3 | More acidic, faster coupling, increased risk of detritylation. | glenresearch.comglenresearch.com |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.1 | More acidic, faster coupling, increased risk of detritylation. | glenresearch.comglenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Strong, less acidic, good nucleophile, minimizes dimer formation. | glenresearch.comglenresearch.comnih.gov |

Kinetics and Selectivity of N2-(tac) Deprotection

The N2-(tac) protecting group was specifically designed for rapid and mild deprotection, offering significant advantages over traditional protecting groups like isobutyryl (ibu). researchgate.netqualitysystems.com.tw

The tert-butylphenoxyacetyl (tac) group is highly labile and can be removed under significantly milder and faster conditions compared to standard protecting groups. Complete deprotection of the tac group can be achieved in concentrated ammonia (B1221849) within 15 minutes at 55°C or in two hours at room temperature. qualitysystems.com.twsigmaaldrich.com An even faster method involves the use of AMA reagent, a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (1:1 v/v), which can achieve complete deprotection in as little as 10 minutes at 65°C. qualitysystems.com.twsigmaaldrich.com This rapid deprotection is particularly beneficial for high-throughput oligonucleotide synthesis. qualitysystems.com.tw

Table 3: Deprotection Conditions for tac-protected Nucleosides

| Reagent | Temperature (°C) | Time | Reference |

|---|---|---|---|

| Concentrated Ammonia | 55 | 15 minutes | qualitysystems.com.twsigmaaldrich.com |

| Concentrated Ammonia | Room Temperature | 2 hours | qualitysystems.com.twsigmaaldrich.com |

| AMA Reagent | 65 | 10 minutes | qualitysystems.com.twsigmaaldrich.com |

The mild and rapid deprotection conditions afforded by the tac group make it highly compatible with oligonucleotides containing base-labile modifications, such as certain dyes and other reporters. qualitysystems.com.twsigmaaldrich.com The reduced exposure to harsh alkaline conditions and the possibility of room-temperature deprotection minimize the degradation of these sensitive moieties. qualitysystems.com.twsigmaaldrich.com This compatibility expands the range of modified oligonucleotides that can be synthesized efficiently. For instance, the use of tac-protected monomers is suitable for the synthesis of oligomers with base-labile units because of the reduced exposure to ammonia. qualitysystems.com.tw The development of such "ultramild" protecting groups is crucial for the synthesis of oligonucleotides with chemical groups that are extremely sensitive to aqueous ammonia. atdbio.com

Mitigation of Undesired Side Reactions in Guanine-Rich Oligonucleotides

The synthesis of oligonucleotides rich in guanine presents unique challenges due to the chemical nature of the guanine base. The use of this compound, where 'tac' stands for tert-butylphenoxyacetyl, offers significant advantages in minimizing these problematic side reactions.

A significant side reaction during oligonucleotide synthesis is the phosphitylation of the O6 position of the guanine lactam. nih.govresearchgate.netnih.gov This unwanted modification can occur when phosphoramidite reagents react with the guanine base. nih.govresearchgate.netnih.gov If this O6-phosphitylated guanine is not rectified before the oxidation step with iodine and water, it can lead to cleavage of the oligonucleotide chain, resulting in truncated sequences and reduced yield of the desired full-length product. nih.govnih.gov

The tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of guanine in this compound plays a crucial role in mitigating this issue. While the primary function of the tac group is to protect the exocyclic N2 amine, its electronic and steric properties are thought to indirectly reduce the reactivity of the O6 position, thereby decreasing the incidence of O6-phosphitylation. By minimizing this side reaction, the tac-protected guanosine phosphoramidite helps to prevent subsequent chain cleavage, which is particularly problematic in the synthesis of guanine-rich sequences. nih.govnih.gov

Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar, is another critical side reaction in oligonucleotide synthesis. google.comglenresearch.com This event is often prompted by the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle. google.comglenresearch.com Electron-withdrawing protecting groups on the purine's exocyclic amine can destabilize this bond, making the nucleotide more susceptible to depurination. glenresearch.com When a depurination event occurs, it leaves an abasic site in the growing oligonucleotide chain. This abasic site is unstable under the basic conditions of the final deprotection step, leading to chain cleavage and the formation of truncated sequences. glenresearch.com

The use of this compound helps to lessen the occurrence of depurination. The tert-butylphenoxyacetyl (tac) group is considered a "fast-deprotecting" group, allowing for milder and shorter deprotection times. qualitysystems.com.twsigmaaldrich.com This reduced exposure to harsh basic conditions minimizes the cleavage of the oligonucleotide backbone at any potential abasic sites. Furthermore, while standard protecting groups like isobutyryl (iBu) are effective, the tac group's properties contribute to improved quality of the final oligonucleotide by reducing side reactions that can lead to truncated products. sigmaaldrich.comresearchgate.net

Comparative Evaluation of Protecting Groups on Guanosine Phosphoramidites

The choice of protecting group for the exocyclic amine of guanosine has a profound impact on the efficiency and outcome of oligonucleotide synthesis. The tert-butylphenoxyacetyl (tac) group has emerged as a favorable alternative to more traditional protecting groups like isobutyryl (iBu) and dimethylformamidine (dmf).

The use of tac-protected phosphoramidites generally leads to the synthesis of high-purity oligonucleotides. sigmaaldrich.com The mild deprotection conditions reduce the likelihood of side reactions, such as base modifications and chain cleavage, contributing to a cleaner final product. qualitysystems.com.twsigmaaldrich.com While dmf-protected dG also offers rapid deprotection (e.g., 1 hour at 55°C), the tac group provides a reliable alternative with excellent purity profiles. glenresearch.com

Table 1: Comparison of Deprotection Times for Different Guanosine Protecting Groups

| Protecting Group | Reagent | Temperature | Deprotection Time |

| Isobutyryl (iBu) | Concentrated Ammonia | 55°C | 8 hours qualitysystems.com.tw |

| Dimethylformamidine (dmf) | Concentrated Ammonia | 55°C | 1 hour glenresearch.com |

| tert-butylphenoxyacetyl (tac) | Concentrated Ammonia | 55°C | 15 minutes qualitysystems.com.twsigmaaldrich.com |

| tert-butylphenoxyacetyl (tac) | Concentrated Ammonia | Room Temperature | 2 hours qualitysystems.com.twsigmaaldrich.com |

| tert-butylphenoxyacetyl (tac) | AMA Reagent | 65°C | 10 minutes sigmaaldrich.comglenresearch.com |

In comparative studies, while different protecting groups each have their merits, the tac group consistently demonstrates the ability to produce high-quality oligonucleotides with excellent yields, largely due to the rapid and mild deprotection conditions it allows. sigmaaldrich.comresearchgate.net This makes this compound a preferred choice for many demanding oligonucleotide synthesis applications.

Stability and Degradation Pathways of Dmt Dg Tac Phosphoramidite in Solution

Factors Influencing Phosphoramidite (B1245037) Solution Stability

The stability of phosphoramidites in solution is influenced by several factors, with the presence of water being a primary driver of degradation. nih.govnih.govresearchgate.net The reaction with water leads to the hydrolysis of the phosphoramidite, a process that limits the shelf-life of these crucial reagents. nih.govwikipedia.org The specific nucleoside base also plays a significant role, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites showing particular instability. nih.govresearchgate.netnih.gov Furthermore, the nature of the protecting group on the exocyclic amine of the nucleobase significantly affects the rate of hydrolysis. nih.govresearchgate.net

Other contributing factors include the presence of acidic impurities, which can catalyze hydrolysis, and the concentration of the phosphoramidite itself. nih.govacs.org Storage conditions, such as temperature and atmosphere, are also critical. To minimize degradation, phosphoramidites are typically stored as dry powders under an inert atmosphere at low temperatures (-20°C). researchgate.netmedchemexpress.commedchemexpress.com However, for practical use on automated synthesizers, they are kept in solution at ambient temperature, which accelerates their degradation. researchgate.net

Detailed Analysis of Hydrolytic Degradation Mechanisms

The degradation of dG phosphoramidites, including the tac-protected variant, proceeds through complex hydrolytic pathways. These mechanisms involve not only simple water-catalyzed reactions but also autocatalytic processes where the phosphoramidite and its degradation products accelerate further decomposition.

The fundamental degradation pathway for phosphoramidites in the presence of water is hydrolysis, which converts the phosphoramidite into the corresponding H-phosphonate. researchgate.net This reaction involves the nucleophilic attack of water on the phosphorus (III) center. researchgate.net Studies have shown that the rate of this hydrolysis is dependent on the specific nucleoside, with dG phosphoramidites degrading more rapidly than those of dA, dC, or T. nih.govresearchgate.net For instance, in a solution containing excess water, the degradation of dG-tac phosphoramidite was significantly faster compared to dA-tac, dC-tac, and dT phosphoramidites. researchgate.netresearchgate.net The kinetics of P-N bond hydrolysis in related guanosine (B1672433) phosphoimidazolide compounds have been shown to follow pseudo-first-order kinetics, with the rate being pH-dependent. nih.gov

A key finding in the study of dG phosphoramidite degradation is the existence of an autocatalytic pathway. nih.govresearchgate.net The degradation of dG phosphoramidites is second order with respect to the phosphoramidite concentration, indicating that the phosphoramidite itself catalyzes its own hydrolysis. nih.govresearchgate.net This autocatalysis is a distinct feature of dG phosphoramidites and is believed to be related to the properties of the guanine (B1146940) base. researchgate.net

Research suggests a direct correlation between the ease of removal of the exocyclic amine's protecting group and the tendency for the phosphoramidite to undergo autocatalytic degradation. nih.govresearchgate.net The dG-tac phosphoramidite can also catalyze the hydrolysis of other, more stable phosphoramidites, such as dT phosphoramidite, when present in the same solution. researchgate.netresearchgate.net The proposed mechanism involves the N1 proton of the guanine base, as protecting this position has been shown to increase the stability of the phosphoramidite. researchgate.net

Differential Stability of Protecting Group Variants (e.g., tac vs. ib, dmf)

The choice of protecting group for the exocyclic amine of deoxyguanosine has a profound impact on the stability of the resulting phosphoramidite in solution. The most common protecting groups include isobutyryl (ib), dimethylformamidine (dmf), and tert-butylphenoxyacetyl (tac).

Studies comparing the degradation rates of dG phosphoramidites with these different protecting groups have shown clear differences. researchgate.net In experiments conducted under identical conditions with excess water, the stability of dG phosphoramidites was observed to vary depending on the protecting group. researchgate.net The dmf group is noted for being electron-donating, which helps to stabilize the glycosidic bond against depurination, a side reaction that can occur during synthesis. glenresearch.com While dmf-protected dG phosphoramidites are reported to be as stable in solution as standard dA(bz) and dC(bz) amidites, the tac group offers advantages in terms of deprotection speed. sigmaaldrich.comqualitysystems.com.tw The tac group is considered "ultra-fast" to deprotect, which is beneficial for the synthesis of oligonucleotides containing base-labile modifications. qualitysystems.com.twsigmaaldrich.com

The relative stability often correlates with the lability of the protecting group. For instance, the dmf group is more labile than the isobutyryl (ibu) group under deprotection conditions. csic.es This increased lability can sometimes be associated with lower stability in solution during synthesis. nih.govresearchgate.net

Table 1: Comparison of dG Phosphoramidite Degradation with Different Protecting Groups

| Protecting Group | Relative Stability in Solution | Key Features |

|---|---|---|

| tac | Moderate | Ultra-fast deprotection, suitable for base-labile modifications. qualitysystems.com.twsigmaaldrich.com |

| ib | Generally higher than dmf | Standard, widely used protecting group. csic.es |

| dmf | Generally lower than ib | Fast deprotection, reduces depurination. glenresearch.comqualitysystems.com.tw |

This table provides a qualitative comparison based on available literature. Precise stability can vary based on solvent, water content, and other conditions.

Methodologies for Improving Long-Term Stability of Guanine Phosphoramidites

Given the inherent instability of guanine phosphoramidites in solution, several strategies have been developed to improve their long-term stability and ensure high-yield oligonucleotide synthesis.

Anhydrous Conditions: The most critical factor is the stringent exclusion of water from the phosphoramidite solutions and all other reagents used during synthesis. glenresearch.com Using anhydrous acetonitrile (B52724) (with a water content of 10-15 ppm or lower) and ensuring all reagents and gas lines are dry is paramount. glenresearch.com

Low Temperature Storage: Storing phosphoramidites, both as solids and in solution, at low temperatures (e.g., -20°C or -80°C) significantly slows down degradation pathways. researchgate.netmedchemexpress.commedchemexpress.com

Use of Additives: The addition of small amounts of a mild base to the phosphoramidite solution can help neutralize any acidic impurities that would otherwise catalyze hydrolysis. nih.gov

Protecting Group Modification: The development of more robust protecting groups is an ongoing area of research. For example, protecting the N1 position of guanine, in addition to the exocyclic amine, has been shown to enhance stability by mitigating the autocatalytic degradation pathway. researchgate.net

Fresh Reagents: Using freshly prepared phosphoramidite solutions is a simple yet effective way to ensure high coupling efficiencies, as the concentration of active phosphoramidite decreases over time. glenresearch.com

Optimized Formulations: Some commercial formulations may include stabilizers or be prepared in solvents other than acetonitrile to enhance shelf life.

By implementing these measures, the degradation of DMT-dG(tac) phosphoramidite and other guanine phosphoramidites can be effectively managed, leading to more efficient and reliable oligonucleotide synthesis.

Research Applications and Functionalization Strategies of Dmt Dg Tac Phosphoramidite

Tailored Synthesis of Modified Oligonucleotides for Biophysical and Biochemical Probes

DMT-dG(tac) Phosphoramidite (B1245037) is a specialized building block used in the chemical synthesis of DNA oligonucleotides. Its unique feature is the tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of the guanine (B1146940) base. This group is significantly more labile than traditional protecting groups like isobutyryl (ib) or dimethylformamidine (dmf). The primary advantage of the 'tac' group is its rapid removal under exceptionally mild basic conditions, a process known as deprotection. sigmaaldrich.com Standard deprotection protocols often require prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. In contrast, the 'tac' group can be completely cleaved using concentrated ammonia (B1221849) for just 15 minutes at 55°C or for two hours at room temperature. This feature is critical for synthesizing oligonucleotides that have been modified with delicate functional groups, such as fluorescent dyes, reporter molecules, or non-standard nucleic acid analogs, which might be damaged or destroyed by harsh deprotection conditions. sigmaaldrich.com

Engineering of Nucleic Acid Analogs with Non-Canonical Guanosine (B1672433) Structures

Beyond fluorescent labeling, DMT-dG(tac) Phosphoramidite is instrumental in the synthesis of oligonucleotides containing fundamentally altered guanosine structures. These non-canonical analogs are designed to probe nucleic acid structure, function, and enzymatic mechanisms in ways that are not possible with natural DNA. The creation of these complex molecules often involves multi-step chemical syntheses, resulting in final structures that are sensitive to the conditions of oligonucleotide synthesis and deprotection.

Threose Nucleic Acid (TNA) is an artificial genetic polymer that utilizes a four-carbon threose sugar in its backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA. wpmucdn.comnih.gov TNA is of significant interest in synthetic biology and astrobiology as a potential evolutionary precursor to natural nucleic acids. The synthesis of TNA oligomers is achieved using solid-phase phosphoramidite chemistry, analogous to DNA synthesis. wpmucdn.comnih.gov This requires the preparation of DMTr-protected threofuranosyl nucleoside phosphoramidites, including a guanosine analog. wpmucdn.comnih.gov Given the non-natural TNA backbone, which may have different stability characteristics compared to DNA, the use of mild deprotection conditions is advantageous to ensure the integrity of the final TNA strand. The fast and gentle deprotection offered by the 'tac' group on a TNA-guanosine phosphoramidite would be beneficial in minimizing potential side reactions or degradation of the TNA backbone, thereby improving the yield and purity of the final product.

The replacement of oxygen with selenium at specific positions in a nucleic acid can greatly facilitate the determination of its three-dimensional structure by X-ray crystallography. The high electron density of selenium provides a strong anomalous signal that helps in solving the phase problem in crystallographic analysis. A 6-selenoguanosine (B1233514) (6-Se-G) phosphoramidite has been developed and successfully incorporated into DNA oligonucleotides. researchgate.net This modification introduces a UV absorption signature at around 360 nm, distinct from natural DNA. researchgate.net The carbon-selenium bond can be sensitive to harsh chemical conditions. Therefore, the use of a phosphoramidite like DMT-dG(tac) would be highly advantageous for the synthesis of 6-Se-G containing DNA. Its mild deprotection protocol would help preserve the integrity of the selenium modification, which is crucial for subsequent crystallographic studies.

To study the intricate mechanisms of enzymes that process nucleic acids, such as ribozymes or the spliceosome, scientists often use oligonucleotides containing modified functional groups that can be activated by light. nih.govnih.gov One such modification is photocaged thioguanosine, where a sulfur atom replaces an oxygen and a light-sensitive protecting group (photocage) is attached to the sugar. nih.govnih.gov This allows researchers to assemble a biological complex with an inactive substrate and then trigger the reaction at a precise moment by exposing it to UV light. The synthesis of oligonucleotides containing these highly complex, multi-functional monomers is challenging. The starting phosphoramidite, such as a 2'-O-(o-nitrobenzyl)-3'-thioguanosine phosphoramidite, is itself a sensitive molecule. nih.govnih.gov While published syntheses have used the standard N2-isobutyryl group for guanine protection, the use of the 'tac' group would offer a significantly milder deprotection pathway. nih.govnih.gov This would reduce the risk of degrading the photocage or the sensitive phosphorothiolate (B1257650) linkage, leading to higher quality probes for detailed mechanistic studies.

| Modification | Key Feature | Advantage of 'tac' Protection |

| Threose Nucleic Acid (TNA) | Altered sugar backbone | Preserves integrity of the non-natural backbone |

| 6-Selenoguanosine (6-Se-G) | Selenium atom for crystallography | Protects the sensitive C-Se bond |

| Photocaged Thioguanosine | Light-activated sulfur group | Prevents degradation of photocage and thio-linkage |

| Alkyne-modified Guanosine | Handle for Click Chemistry | Preserves sensitive adducts after post-synthesis click reaction |

Click chemistry provides a powerful and highly efficient method for the post-synthetic modification of oligonucleotides. idtdna.com This strategy involves incorporating a nucleoside analog bearing a small, inert reactive handle—typically an alkyne—into the DNA strand during synthesis. rsc.orgrsc.org After the oligonucleotide is synthesized and deprotected, a molecule of interest containing a complementary azide (B81097) group can be "clicked" onto the alkyne handle via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reaction. idtdna.comsantiago-lab.com Researchers have developed guanosine phosphoramidites with alkyne tethers attached to the sugar-edge of the base. rsc.orgrsc.org While the alkyne group itself is stable during synthesis, the large and often delicate molecules attached via the subsequent click reaction (e.g., complex fluorophores, peptides, or drugs) may not be. Therefore, using this compound in the synthesis of the initial alkyne-modified oligonucleotide is highly beneficial. The mild deprotection ensures that the fully synthetic and purified oligonucleotide is ready for the click reaction without compromising other parts of the molecule. This approach allows for the attachment of extremely sensitive adducts that would not survive direct incorporation during synthesis and deprotection. uni-muenchen.de

Development of High-Density Oligonucleotide Arrays and Microfluidic Platforms

The unique chemical properties of this compound, particularly the tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of guanine, offer distinct advantages in the fabrication of high-density oligonucleotide arrays and for use in microfluidic synthesis platforms. The primary benefit of the tac group is its lability, allowing for rapid deprotection under mild basic conditions. This is a significant improvement over more traditional protecting groups like isobutyryl (ibu), which require harsher or more prolonged treatments for removal. sigmaaldrich.comsigmaaldrich.comatdbio.com

In the context of high-density oligonucleotide arrays, often synthesized in situ on a solid support such as a glass slide, the speed and gentleness of the deprotection step are crucial. sigmaaldrich.com Light-directed synthesis, a common method for fabricating these arrays, involves the use of photolabile protecting groups on the 5'-hydroxyl of the phosphoramidite. harvard.edunih.gov While the initial detritylation is light-mediated, the final deprotection of the nucleobases must be chemical. The use of a mild deprotection strategy, facilitated by the tac group, helps to preserve the integrity of the synthesized oligonucleotides and the surface chemistry of the array. This is especially important for arrays that may include other sensitive chemical modifications. The high coupling efficiency of DMT-protected phosphoramidites, generally around 98% per step, is essential for the successful synthesis of the many thousands of unique oligonucleotide probes on a single array. harvard.edu

Microfluidic platforms for oligonucleotide synthesis represent a move towards miniaturization and automation, offering reduced reagent consumption and faster synthesis times. researchgate.net The principles of solid-phase phosphoramidite chemistry are adapted to these microscale environments. The high solubility of tac-protected phosphoramidites in acetonitrile (B52724) is advantageous in these systems, ensuring efficient delivery of the monomer to the synthesis sites. sigmaaldrich.comsigmaaldrich.com Furthermore, the rapid deprotection kinetics of the tac group align well with the goal of accelerated synthesis cycles in microfluidic devices.

| Feature | Implication for High-Density Arrays & Microfluidics | Supporting Data/Properties |

| Protecting Group | tert-butylphenoxyacetyl (tac) on dG | Allows for ultra-fast deprotection. sigmaaldrich.comsigmaaldrich.com |

| Deprotection Conditions | Complete deprotection in concentrated ammonia (15 min at 55°C) or AMA reagent (10 min at 65°C). sigmaaldrich.comsigmaaldrich.com | Preserves integrity of sensitive modifications and surface chemistry. |

| Coupling Efficiency | High, typical of DMT-phosphoramidites (~98% per step). harvard.edu | Ensures high yield and quality of synthesized oligonucleotides. |

| Solubility | Highly soluble in acetonitrile. sigmaaldrich.comsigmaaldrich.com | Facilitates efficient delivery in microfluidic systems. |

Generation of Randomized Oligonucleotide Libraries and Mutagenic Oligonucleotides

This compound is also a valuable reagent in the synthesis of randomized or mutagenic oligonucleotide libraries. These libraries are powerful tools in molecular biology for applications such as directed evolution of proteins, SELEX (Systematic Evolution of Ligands by Exponential Enrichment), and for studying structure-function relationships in nucleic acids and proteins. The creation of these libraries often involves the synthesis of oligonucleotides with mixed bases at specific positions.

One common method for generating such libraries is to use a mixture of different phosphoramidites at a particular coupling step. The compatibility of this compound with other standard phosphoramidites, along with its high coupling efficiency, makes it suitable for this "doping" approach. The relative ratios of the phosphoramidites in the mixture can be adjusted to control the frequency of each base at the randomized position.

Furthermore, the generation of mutagenic oligonucleotides can be achieved by intentionally introducing errors during the synthesis process. This can be influenced by factors such as the stability of the phosphoramidites and the synthesis conditions. researchgate.netresearchgate.net While not its primary design, the relative stability of different phosphoramidites can be a factor in the rate of spontaneous mutations. Studies on the degradation of dG phosphoramidites have shown that the type of protecting group can influence the stability of the phosphoramidite in solution. researchgate.net

The use of trinucleotide phosphoramidites is a more sophisticated method for creating mutagenic libraries at the codon level. nih.gov While this article focuses on the monomer this compound, the principles of controlled mixing and synthesis are shared. The mild deprotection conditions afforded by the tac group are also beneficial in this context, as they help to ensure that the final library of oligonucleotides is of high quality and fidelity to the intended design, even when sensitive or modified bases are included.

| Application | Strategy | Role of this compound | Key Considerations |

| Randomized Libraries | "Doping" with a mixture of phosphoramidites at specific positions. | Used as one of the components in the phosphoramidite mixture. | High coupling efficiency is crucial for unbiased incorporation. |

| Mutagenic Oligonucleotides | Controlled introduction of non-wild-type bases. | Can be included in mixtures for creating specific mutations. | The stability of the phosphoramidite can influence error rates. researchgate.net |

| Codon-Level Mutagenesis | Use of trinucleotide phosphoramidites or sequential monomer additions. | As a monomer, it can be used in the synthesis of specific codons. | Compatibility with other protecting groups is important for complex libraries. nih.gov |

Perspectives and Future Directions in Dmt Dg Tac Phosphoramidite Research

Advanced Strategies for Enhanced Synthesis Throughput and Fidelity

The demand for long, high-purity oligonucleotides for applications in synthetic biology, diagnostics, and therapeutics has driven the development of advanced strategies to increase synthesis throughput and fidelity. synbio-tech.commarketsandmarkets.com While DMT-dG(tac) Phosphoramidite (B1245037) contributes to improved synthesis due to its favorable deprotection characteristics, further advancements are being pursued through both chemical and enzymatic methods. sigmaaldrich.comsigmaaldrich.com

High-Throughput Synthesis:

Microarray-based synthesis platforms have revolutionized the field by enabling the parallel synthesis of thousands to millions of unique DNA sequences on a single chip. synbio-tech.com These methods, which utilize technologies like photolithography or inkjet printing, significantly increase throughput compared to traditional column-based synthesis. synbio-tech.comnih.gov However, challenges remain in scaling up these chip-based technologies and reducing error rates. ebrc.orgrsc.org Current efforts focus on the microfabrication of nanotiter plates and patterned nanometer-scale chips to further increase the density of synthesis. ebrc.org

High-Fidelity Synthesis:

Improving the fidelity of oligonucleotide synthesis is critical, as errors accumulate with increasing oligonucleotide length. wikipedia.org Modern phosphoramidite chemistry, coupled with enzymatic error correction methods, has significantly reduced error rates. synbio-tech.com Strategies to enhance fidelity include:

Optimized Reagents and Protocols: Continuous improvements in the purity of reagents and optimization of synthesis protocols help minimize side reactions. synbio-tech.com

Enzymatic Error Correction: After chemical synthesis, enzymatic methods can be employed to remove mismatched bases, thereby increasing the proportion of error-free sequences. nih.gov

Advanced Synthesis Techniques: Enzymatic synthesis methods, using enzymes like polymerases and ligases, offer the potential for higher fidelity compared to chemical synthesis. While challenges in substrate acceptance and scalability exist, ongoing research is focused on engineering more efficient enzymes and developing novel enzymatic synthesis platforms. ebrc.org

Comparative Synthesis Efficiencies:

| Synthesis Method | Typical Length | Cycle Efficiency | Error Rate | Throughput |

| Column-Based Chemical | Up to 200 nt | ~99.5% | 1 in 200 bp | Low (96-1536 oligos) nih.gov |

| Microarray-Based Chemical | Up to 300 nt | >99.7% | 1 in 2400 bp | High (up to 890,000 oligos) synbio-tech.comrsc.org |

| Enzymatic Synthesis | >300 nt | >99.9% | Lower than chemical | Potentially High |

Table created based on data from multiple sources. nih.govebrc.orgrsc.orgdynegene.com

The integration of these advanced strategies, from high-density microarrays to high-fidelity enzymatic processes, is paving the way for the routine synthesis of longer and more accurate oligonucleotides, enabling more ambitious projects in genomics and synthetic biology. frontiersin.org

Integration into Emerging Technologies for Nucleic Acid Engineering

DMT-dG(tac) Phosphoramidite and other modified phosphoramidites are integral components in a variety of emerging technologies for nucleic acid engineering. These technologies leverage synthetic oligonucleotides for a wide range of applications, from gene editing to the construction of novel nanomaterials.

One of the most prominent applications is in CRISPR-based gene editing . The synthesis of high-quality guide RNAs (gRNAs) is essential for the specificity and efficiency of CRISPR systems. Chemical modifications, enabled by phosphoramidites like DMT-dG(tac), can be incorporated into gRNAs to enhance their stability against cellular nucleases and reduce off-target effects.

In the field of synthetic biology , the ability to synthesize large gene and even whole genomes de novo relies on the availability of high-fidelity oligonucleotides. frontiersin.org Microchip-synthesized oligo pools are used as building blocks for assembling complex genetic pathways. nih.gov The development of automated DNA synthesis and assembly platforms is further accelerating progress in this area. nih.gov

DNA data storage is another groundbreaking application that depends on high-throughput DNA synthesis. rsc.org Information is encoded into DNA sequences, offering a long-term and high-density storage solution. frontiersin.org The cost and speed of DNA synthesis are currently major bottlenecks, driving research into more efficient chemical and enzymatic synthesis methods. rsc.orgfrontiersin.org

Furthermore, modified oligonucleotides are being used to create sophisticated DNA nanostructures . tandfonline.com By incorporating specific chemical modifications, researchers can control the assembly and properties of these structures for applications in areas like targeted drug delivery and biosensing. tandfonline.com For example, the introduction of hydrophobic or redox-active groups can impart unique functionalities to DNA-based materials. tandfonline.com

The versatility of phosphoramidite chemistry allows for the site-specific introduction of a wide array of modifications, making it a cornerstone of these and other cutting-edge technologies. nih.govresearchgate.net

Exploration of New Biotechnological and Material Science Applications

The unique properties of this compound and other chemically modified phosphoramidites are opening up new frontiers in biotechnology and material science. The ability to precisely control the chemical composition of nucleic acids enables the development of novel materials and tools with tailored functionalities.

In biotechnology , modified oligonucleotides are being explored for a variety of applications beyond gene editing and synthesis. These include:

Diagnostics: Synthetic oligonucleotides are fundamental components of diagnostic assays like PCR and next-generation sequencing. marketsandmarkets.com Modified probes can offer increased sensitivity and specificity.

Therapeutics: Antisense oligonucleotides and siRNAs that incorporate chemical modifications to improve stability and cellular uptake are a growing class of drugs. huarenscience.com The use of modified guanosine (B1672433) chemistries, for instance, can enhance the therapeutic properties of G-quadruplex-based drugs. oup.com

Aptamers: These are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. Chemical modifications can improve their binding properties and resistance to degradation, making them promising as therapeutic and diagnostic agents. researchgate.net

In material science , the programmability of DNA makes it an excellent scaffold for the bottom-up fabrication of nanomaterials. tandfonline.com Modified phosphoramidites are used to:

Create DNA-based nanostructures: By incorporating molecules like fluorophores, cross-linkers, or other functional groups, researchers can build complex and dynamic nanostructures. rsc.org

Develop smart materials: DNA-based hydrogels and other materials can be designed to respond to specific stimuli, such as changes in pH or the presence of a particular molecule.

Functionalize surfaces: Oligonucleotides can be used to pattern surfaces at the nanoscale, creating platforms for biosensors and other devices. nih.gov

The ongoing development of new modified phosphoramidites will continue to expand the toolbox for creating novel biotechnological and material science applications, pushing the boundaries of what is possible with synthetic nucleic acids. researchgate.net

Q & A

Q. What are the critical parameters for synthesizing oligonucleotides using DMT-dG(tac) Phosphoramidite in solid-phase DNA synthesis?

The synthesis requires anhydrous conditions, precise coupling times (typically 30–60 seconds), and oxidation steps using iodine/water/pyridine to stabilize the phosphite triester bond. This compound must be dissolved in anhydrous acetonitrile (0.1 M concentration) to ensure efficient coupling . Deprotection involves ammonium hydroxide treatment to remove the tac (dimethylamino) protecting group from the exocyclic amine of guanine .

Q. How should this compound be stored to maintain stability, and what degradation indicators should researchers monitor?

Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Degradation is indicated by discoloration (yellowing) or reduced coupling efficiency. Regular purity checks via reversed-phase HPLC (≥99% purity) are recommended, with monitoring of retention time shifts or additional peaks .

Q. What role does the tac (dimethylamino) protecting group play in this compound during oligonucleotide synthesis?

The tac group prevents undesired side reactions (e.g., branching) by blocking the exocyclic amine of guanine. Its orthogonal stability to standard acid-labile DMT protection allows selective removal during final deprotection steps .

Q. How does the solubility profile of this compound influence its handling in automated synthesizers?

The compound is soluble in anhydrous acetonitrile but insoluble in aqueous solutions. Residual moisture in solvents or reagents can hydrolyze the phosphoramidite, leading to failed couplings. Pre-drying synthesizer lines and using molecular sieves in solvent reservoirs are critical .

Advanced Research Questions

Q. What strategies optimize coupling efficiency of this compound in modified oligonucleotides (e.g., LNAs or 2′-fluoro derivatives)?

Increase coupling time to 120 seconds and use activators like 5-ethylthio-1H-tetrazole (ETT) to enhance reactivity. For sterically hindered modifications (e.g., LNAs), double coupling or elevated temperatures (50–60°C) may improve incorporation .

Q. How can researchers mitigate side reactions (e.g., depurination or β-elimination) during acidic DMT removal steps when using this compound?

Use milder deblocking agents (e.g., 3% dichloroacetic acid in dichloromethane instead of trichloroacetic acid) and minimize exposure time to acid. Post-synthesis, purify oligonucleotides via HPLC to isolate full-length products and identify truncations caused by depurination .

Q. What analytical methods are most effective for characterizing oligonucleotides synthesized with this compound, particularly for detecting low-abundance impurities?

- Reversed-phase HPLC : Resolves truncations or depurination products using a C18 column and acetonitrile/ammonium acetate gradient .

- MALDI-TOF MS : Confirms molecular weight integrity and detects modifications (e.g., incomplete deprotection) with ±1 Da accuracy .

- Denaturing PAGE : Identifies length heterogeneity, especially for >50-mer sequences .

Q. How does the tac group in this compound affect duplex stability or hybridization kinetics in qPCR probes or antisense oligonucleotides?

The tac group’s removal restores Watson-Crick base pairing, but residual traces may reduce hybridization efficiency. Post-synthesis, validate probes via melting temperature (Tm) analysis and compare to theoretical values. Adjust salt concentrations in hybridization buffers to compensate for minor Tm shifts .

Q. What experimental controls are essential when troubleshooting low yields in this compound-based syntheses?

- Stepwise coupling efficiency tests : Use trityl assays to quantify DMT release at each step .

- Negative controls : Synthesize sequences without DMT-dG(tac) to isolate failure points (e.g., reagent degradation vs. synthesizer error) .

- Spiked standards : Add a known impurity (e.g., DMT-off species) to validate HPLC detection limits .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported purity levels (e.g., ≥95% vs. ≥99%) for this compound across suppliers?

Purity variations may arise from analytical methods (e.g., HPLC vs. NMR) or lot-specific degradation. Always request Certificate of Analysis (CoA) details, including column type and gradient conditions. Independently verify purity via in-house HPLC and adjust synthesis scales if lower-grade batches are used .

Q. Why do storage recommendations for this compound vary between –20°C and –80°C in literature?

Long-term storage (–80°C) is advised for batches intended for multi-year use, while –20°C suffices for frequent, short-term access. Stability studies show no significant degradation at –20°C for ≥2 years if sealed under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.